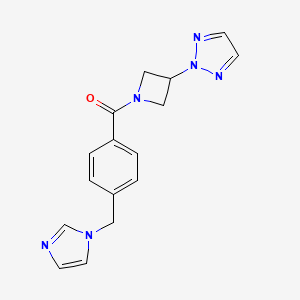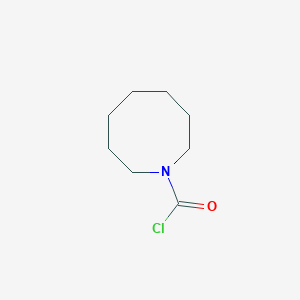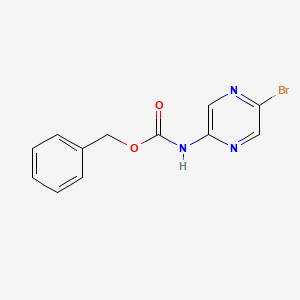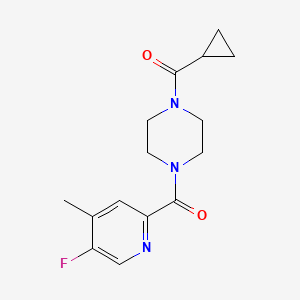
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Imidazole-containing compounds have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .Applications De Recherche Scientifique
Imidazole and Triazole Derivatives in Medicinal Chemistry
Imidazole and triazole derivatives are known for their antifungal, antimicrobial, and anticancer properties. For example, the synthesis and antimicrobial activity of benzofuran-based 1,2,3-triazoles demonstrate the potential for these compounds to serve as bases for developing new antimicrobial agents, highlighting the versatility of triazole derivatives in addressing pathogenic challenges (Sunitha et al., 2017). Another study elaborates on the synthesis of imidazole derivatives for applications as antifungal agents, further showcasing the importance of these compounds in creating new therapeutic agents (Massa et al., 1992).
Applications in Materials Science
Imidazole and triazole rings are crucial in materials science, particularly in corrosion inhibition and the development of luminescent materials. For instance, the inhibition of carbon steel corrosion by imidazole-based molecules illustrates the application of these compounds in protecting industrial materials from degradation, thus extending their service life and improving reliability (Costa et al., 2021). Additionally, the creation of low-cost emitters with large Stokes' shifts for luminescent materials from 1,3-diarylated imidazo[1,5-a]pyridine derivatives points to the role of these compounds in advancing optical technologies and materials (Volpi et al., 2017).
Catalysis and Chemical Synthesis
In catalysis, imidazole and triazole derivatives facilitate numerous chemical reactions. The ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands, for example, underscore the efficiency of these complexes in C-N bond formation, a fundamental reaction in organic synthesis, highlighting the catalytic prowess of imidazole and triazole-based ligands (Donthireddy et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(21-10-15(11-21)22-18-5-6-19-22)14-3-1-13(2-4-14)9-20-8-7-17-12-20/h1-8,12,15H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHAZAYRZMQTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2960798.png)


![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960806.png)
amine hydrochloride](/img/structure/B2960808.png)

![3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2960810.png)


![2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2960815.png)

![3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2960818.png)
![3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2960819.png)
